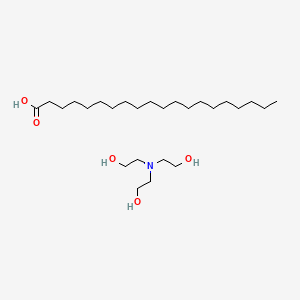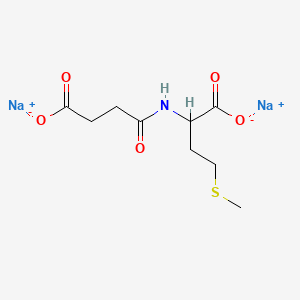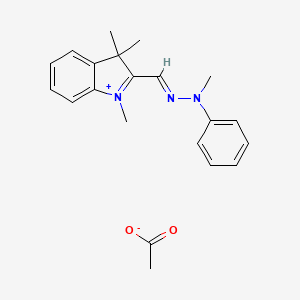
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate is a complex organic compound known for its unique structure and properties. This compound is part of the indolium family, which is characterized by a fused ring system containing nitrogen. It has applications in various fields, including chemistry, biology, and industry, due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with methylphenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of polymers and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate involves its interaction with molecular targets through its hydrazone and indolium moieties. These interactions can lead to the modulation of biological pathways, including enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3,3-Trimethyl-2-methyleneindoline: A precursor in the synthesis of the target compound, known for its nucleophilic properties.
2-Methylene-1,3,3-trimethylindoline: Another related compound used in polymer synthesis and dye production.
Uniqueness
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate is unique due to its combined hydrazone and indolium structure, which imparts distinct reactivity and stability. This makes it valuable in various applications, from chemical synthesis to potential therapeutic uses.
特性
CAS番号 |
83949-77-3 |
|---|---|
分子式 |
C21H25N3O2 |
分子量 |
351.4 g/mol |
IUPAC名 |
N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;acetate |
InChI |
InChI=1S/C19H22N3.C2H4O2/c1-19(2)16-12-8-9-13-17(16)21(3)18(19)14-20-22(4)15-10-6-5-7-11-15;1-2(3)4/h5-14H,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChIキー |
DQDDURVSCZLBJT-UHFFFAOYSA-M |
異性体SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC=CC=C3)C)C |
正規SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






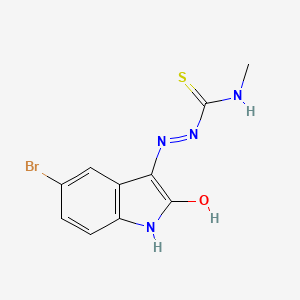
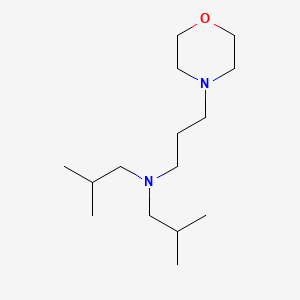


![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)
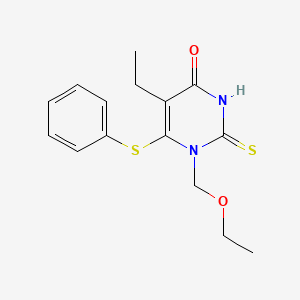
![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)
